2-Amino-4-(morpholine-4-sulfonyl)phenol
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Overview
Description
2-Amino-4-(morpholine-4-sulfonyl)phenol is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-(morpholine-4-sulfonyl)phenol consists of a phenol group (an aromatic ring with a hydroxyl group), an amino group (NH2), and a morpholine-4-sulfonyl group .Physical And Chemical Properties Analysis
2-Amino-4-(morpholine-4-sulfonyl)phenol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis of Morpholines and Other Heterocycles
One of the key applications of compounds related to 2-Amino-4-(morpholine-4-sulfonyl)phenol involves the synthesis of morpholines and other heterocycles. For instance, sulfinamides serve as highly effective amine protecting groups that facilitate the conversion of 1,2-amino alcohols into morpholines, demonstrating a novel methodology for the synthesis of protected morpholines, which are valuable in the formal synthesis of pharmaceuticals such as antidepressants (Fritz et al., 2011). Moreover, the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts has been reported, showing moderate to excellent yields and highlighting the utility of such compounds in regio- and diastereoselective synthesis (Matlock et al., 2015).
Antimicrobial and Antibiotic Modulation
Another important application is in the modulation of antibiotic activity against multidrug-resistant strains. The study on 4-(Phenylsulfonyl) morpholine, a related sulfonamide, investigated its antimicrobial and modulating activity against various standard and multi-resistant strains, showing significant effects when combined with other antibiotics (Oliveira et al., 2015).
Antioxidant and Antiacetylcholinesterase Activities
The antioxidant properties of sulfonamide derivatives, including those related to dopamine and phenolic sulfonamides, have been explored. These compounds exhibit significant antioxidant activities, suggesting their potential in treating oxidative stress-related diseases. Additionally, some derivatives have shown potent antiacetylcholinesterase activities, which could be beneficial in treating neurodegenerative disorders (Göçer et al., 2013).
Fuel Cell Applications
In the field of materials science, the synthesis of novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK) for direct methanol fuel cell applications represents an innovative use of related compounds. These materials exhibit improved selectivity and performance in fuel cells due to their unique structural properties (Li et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-morpholin-4-ylsulfonylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c11-9-7-8(1-2-10(9)13)17(14,15)12-3-5-16-6-4-12/h1-2,7,13H,3-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNZFZCMRCYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(morpholine-4-sulfonyl)phenol | |
CAS RN |
90874-23-0 |
Source
|
Record name | 2-amino-4-(morpholine-4-sulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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